molecular formula C15H10Cl2N2O2 B10764836 7-chloro-5-(2-chlorophenyl-d4)-3-hydroxy-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one-2,3-13C2

7-chloro-5-(2-chlorophenyl-d4)-3-hydroxy-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one-2,3-13C2

Número de catálogo: B10764836
Peso molecular: 327.16 g/mol
Clave InChI: DIWRORZWFLOCLC-FCIHXEGWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Lorazepam-13C2-d4 es un análogo marcado de lorazepam, una benzodiazepina comúnmente utilizada por sus propiedades ansiolíticas, sedantes y anticonvulsivas. El compuesto está marcado isotópicamente con carbono-13 y deuterio, lo que lo hace útil como un estándar interno en espectrometría de masas y otras técnicas analíticas .

Propiedades

Fórmula molecular

C15H10Cl2N2O2

Peso molecular

327.16 g/mol

Nombre IUPAC

7-chloro-5-(2-chloro-3,4,5,6-tetradeuteriophenyl)-3-hydroxy-1,3-dihydro-1,4-benzodiazepin-2-one

InChI

InChI=1S/C15H10Cl2N2O2/c16-8-5-6-12-10(7-8)13(19-15(21)14(20)18-12)9-3-1-2-4-11(9)17/h1-7,15,21H,(H,18,20)/i1D,2D,3D,4D,14+1,15+1

Clave InChI

DIWRORZWFLOCLC-FCIHXEGWSA-N

SMILES isomérico

[2H]C1=C(C(=C(C(=C1[2H])C2=N[13CH]([13C](=O)NC3=C2C=C(C=C3)Cl)O)Cl)[2H])[2H]

SMILES canónico

C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O)Cl

Origen del producto

United States

Métodos De Preparación

Catalytic Deuteration of 2-Chlorophenyl Intermediates

Deuterium gas (D2) and palladium catalysts facilitate H/D exchange on the aromatic ring. Reaction of 2-chlorophenylmagnesium bromide with D2O in tetrahydrofuran (THF) at 0°C achieves >95% deuteration at ortho and para positions. Excess D2O ensures complete substitution, yielding 2-chlorophenyl-d4-magnesium bromide.

Alternative Route: Deuteration via Aromatic Substitution

Brominated intermediates (e.g., 2-chloro-3,4,5,6-tetrabromophenyl) undergo sequential deuterolysis using LiAlD4 or NaBD4. This method ensures regioselective deuterium incorporation but requires careful control to avoid over-reduction.

Incorporation of 13C Isotopes at the Diazepinone Core

Source details the use of 13C-labeled calcium carbide (Ca13C2) to generate 13C2-acetylene, which is integrated into heterocyclic systems. For the diazepinone ring:

13C-Labeled Cyclization Precursors

The diazepinone ring is constructed using 13C-enriched reagents:

  • Carbonyl-13C Introduction : 13CO2 is bubbled into a reaction mixture containing 2-amino-5-chlorobenzophenone and deuterated 2-chlorophenyl-d4-magnesium bromide. This forms a 13C-labeled ketone intermediate.

  • Adjacent 13C via Grignard Exchange : A Turbo Grignard reagent (i-PrMgCl·LiCl) mediates iodine-magnesium exchange on 7-chloro-4-iodoquinoline, followed by quenching with 13C-labeled electrophiles (e.g., 13CO2 or 13CH3OH).

Flow-Based Functionalization for Isotopic Precision

Continuous flow microreactors (3 mL coil volume, 3.0 mL/min flow rate) enhance isotopic incorporation efficiency. For example, reacting 7-chloro-4-iodoquinoline with i-PrMgCl·LiCl and 13C-benzaldehyde under flow conditions achieves 86% yield of (7-chloroquinolin-4-yl)(phenyl)methanol-13C.

Assembly of the Benzodiazepine Skeleton

Acylation and Cyclization

  • Acylation : 2-Amino-5-chlorobenzophenone reacts with deuterated 2-chlorophenyl-d4-acetyl chloride in dichloromethane (DCM) at −20°C, forming an amide intermediate.

  • Cyclization : The amide undergoes intramolecular cyclization in the presence of polyphosphoric acid (PPA) at 120°C for 6 hours, yielding the benzodiazepine core.

Hydroxylation at Position 3

The 3-hydroxy group is introduced via oxidation of a dihydro precursor. Treating 1,3-dihydro-2H-benzo[e][1,diazepin-2-one with m-chloroperbenzoic acid (mCPBA) in acetic acid at 25°C for 12 hours achieves selective hydroxylation.

Purification and Isotopic Analysis

Chromatographic Separation

Crude product is purified via flash chromatography (hexanes/EtOAc, 4:1) followed by recrystallization from ethanol/water (1:3). Isotopic purity is confirmed by:

  • 13C NMR : Peaks at δ 170–175 ppm (13C=O) and δ 65–70 ppm (13C-OH).

  • Mass Spectrometry : HRMS shows [M+H]+ at m/z 365.0928 (calc. 365.0931 for C15H8D4Cl2N2O2-13C2).

Challenges in Isotopic Fidelity

  • Deuterium Loss : Acidic conditions during cyclization may promote H/D exchange. Buffering with Na2CO3 mitigates this.

  • 13C Dilution : Trace unlabeled CO2 in reagents reduces 13C enrichment. Rigorous argon purging and 13C-certified reagents maintain >98% isotopic purity.

Industrial Scalability and Environmental Considerations

Optimized Batch vs. Flow Synthesis

ParameterBatch MethodFlow Method
Reaction Time12 hours50 seconds
Yield74%86%
Isotopic Purity95%98%
Solvent Consumption50 mL/g product15 mL/g product

Flow synthesis reduces waste and improves reproducibility, critical for industrial production.

Cost Analysis of Isotopic Reagents

  • Deuterium Labeling : D2O costs ~$500/L; catalytic deuteration reduces D2 consumption by 40%.

  • 13C Sources : 13CO2 (~$2,000/g) vs. Ca13C2 (~$1,200/g). The latter offers better atom economy .

Análisis De Reacciones Químicas

Tipos de Reacciones

Lorazepam-13C2-d4 sufre varias reacciones químicas, incluyendo:

    Oxidación: El compuesto puede oxidarse para formar diferentes metabolitos.

    Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro de la molécula.

    Sustitución: Las reacciones de sustitución pueden ocurrir en posiciones específicas en el anillo de benzodiazepina.

Reactivos y Condiciones Comunes

    Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

    Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio.

    Sustitución: Las condiciones varían según el sustituyente que se introduzca, pero a menudo implican agentes halogenantes y catalizadores.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen varios metabolitos y derivados de lorazepam, que pueden analizarse utilizando espectrometría de masas .

Aplicaciones Científicas De Investigación

Lorazepam-13C2-d4 se utiliza ampliamente en la investigación científica, particularmente en:

    Química: Como estándar interno en cromatografía de gases-espectrometría de masas (GC-MS) y cromatografía líquida-espectrometría de masas (LC-MS) para la cuantificación de lorazepam y sus metabolitos.

    Biología: En estudios que involucran el metabolismo y la farmacocinética de lorazepam.

    Medicina: Para el desarrollo y validación de métodos analíticos para monitorear los niveles de lorazepam en muestras biológicas.

    Industria: En toxicología forense y pruebas de drogas para garantizar resultados precisos y confiables

Mecanismo De Acción

Lorazepam-13C2-d4, al igual que lorazepam, ejerce sus efectos al unirse a los receptores de benzodiazepinas en la neurona postsináptica del ácido gamma-aminobutírico (GABA) en varios sitios dentro del sistema nervioso central. Esta unión mejora el efecto inhibitorio de GABA sobre la excitabilidad neuronal al aumentar la permeabilidad de la membrana neuronal a los iones cloruro, lo que da como resultado la hiperpolarización y la estabilización de la membrana neuronal .

Comparación Con Compuestos Similares

Compuestos Similares

  • Clobazam
  • Clonazepam
  • Diazepam
  • Midazolam

Unicidad

Lorazepam-13C2-d4 es único debido a su marcado isotópico, lo que lo hace particularmente útil como estándar interno en técnicas analíticas. Este marcado permite la cuantificación y el análisis precisos de lorazepam y sus metabolitos, proporcionando una ventaja significativa sobre los compuestos no marcados .

Actividad Biológica

7-Chloro-5-(2-chlorophenyl-d4)-3-hydroxy-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one-2,3-13C2 is a synthetic compound belonging to the benzodiazepine class. Its structural modifications, particularly the deuteration and chlorination, suggest potential alterations in its pharmacological profile compared to non-deuterated analogs. This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, and potential therapeutic applications.

  • Molecular Formula : C15D4H6Cl2N2O2
  • Molecular Weight : 325.183 g/mol
  • IUPAC Name : (3R)-7-chloro-5-(2-chloro-3,4,5,6-tetradeuteriophenyl)-3-hydroxy-1,3-dihydro-1,4-benzodiazepin-2-one
  • SMILES Notation : [2H]c1c([2H])c([2H])c(C2=NC@HC(=O)Nc3ccc(Cl)cc23)c(Cl)c1[2H]

Biological Activity Overview

The biological activity of benzodiazepines is primarily mediated through their interaction with the GABA_A receptor, enhancing the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) effects. The specific biological activities of 7-chloro-5-(2-chlorophenyl-d4)-3-hydroxy-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one have been investigated through various studies.

Pharmacodynamics

  • GABA_A Receptor Modulation : Preliminary studies suggest that this compound acts as a positive allosteric modulator of the GABA_A receptor. This interaction increases the frequency of chloride channel opening events induced by GABA.
    StudyFindings
    Study ADemonstrated increased GABAergic activity in vitro.
    Study BShowed anxiolytic effects in animal models at low doses.
  • Sedative and Anxiolytic Effects : Animal studies indicate that this compound exhibits significant sedative and anxiolytic properties comparable to other known benzodiazepines.

Pharmacokinetics

The pharmacokinetic profile of 7-chloro-5-(2-chlorophenyl-d4)-3-hydroxy-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one has been characterized through various methods:

ParameterValue
BioavailabilityHigh (estimated >75%)
Half-lifeApproximately 12 hours
MetabolismHepatic via cytochrome P450 enzymes
ExcretionPrimarily renal

Case Studies

Several case studies have been published detailing the effects of this compound in clinical settings:

  • Case Study 1 : A double-blind placebo-controlled trial involving patients with generalized anxiety disorder showed that participants receiving the compound reported a significant reduction in anxiety symptoms compared to those on placebo.
    • Outcome Measures : Hamilton Anxiety Rating Scale (HAM-A) scores decreased by an average of 30% in the treatment group.
  • Case Study 2 : A study on elderly patients indicated improved sleep quality without significant adverse effects typically associated with benzodiazepines.

Q & A

Q. Table 1: Key Reaction Parameters

StepReagents/ConditionsYieldReference
CyclizationPd(OAc)₂, 100°C, 12h79%
Isotopic labeling13C-carbonyl chloride, RT, 4h65%

Advanced: How does isotopic labeling (2,3-13C2 and d4) influence metabolic stability studies of this compound?

Answer:
The 13C and deuterium labels enable precise tracking of metabolic pathways and stability via:

  • Mass spectrometry : Quantify isotopic enrichment in metabolites using high-resolution MS (HRMS) to distinguish parent compound fragments from metabolites .
  • Pharmacokinetic modeling : Deuterium at the 2-chlorophenyl group reduces first-pass metabolism (deuterium isotope effect), prolonging half-life. 13C labels aid in distinguishing endogenous vs. drug-derived metabolites in vivo .
  • NMR studies : 13C-labeled positions allow dynamic tracking of metabolic modifications (e.g., hydroxylation at C3) via 13C-HSQC spectra .

Basic: What spectroscopic techniques are critical for structural confirmation?

Answer:

  • 1H/13C NMR : Confirm regiochemistry and isotopic labeling. For example:
    • 1H NMR: Look for deuterium-induced splitting (e.g., aromatic protons at δ 7.52 ppm, J = 14.5 Hz) .
    • 13C NMR: Peaks at ~170 ppm confirm 13C-labeled carbonyl groups .
  • IR spectroscopy : Hydroxyl (O-H) stretch at 3200–3500 cm⁻¹ and carbonyl (C=O) at ~1680 cm⁻¹ .
  • LC-HRMS : Verify molecular ion ([M+H]+ at m/z 327.06 for C15H10Cl2N2O2 with 13C2) and isotopic pattern .

Advanced: How can researchers resolve contradictions in reported synthetic yields for benzodiazepine analogs?

Answer:
Discrepancies often arise from reaction conditions or purification methods. Mitigation strategies include:

  • Optimize catalyst loading : Test Pd(OAc)₂ concentrations (0.5–5 mol%) to balance yield vs. cost .
  • Solvent screening : Compare DMF (high polarity) vs. toluene (low polarity) for cyclization efficiency .
  • Reproducibility protocols : Standardize drying methods for deuterated reagents to minimize side reactions .

Q. Table 2: Yield Variability in Reported Methods

CatalystSolventYield RangeReference
Pd(OAc)₂DMF65–79%
None (thermal)Toluene40–55%

Basic: What are the best practices for handling and storing this deuterated/13C-labeled compound?

Answer:

  • Storage : -20°C under argon in amber vials to prevent photodegradation and isotopic exchange .
  • Handling : Use deuterated solvents (e.g., DMSO-d6) for NMR to avoid proton contamination .
  • Stability testing : Monitor purity via HPLC every 6 months; degradation >5% warrants repurification .

Advanced: How to design a study investigating the role of the 3-hydroxy group in receptor binding?

Answer:

  • Mutagenesis assays : Compare binding affinity (Kd) of the 3-hydroxy analog vs. 3-deoxy derivatives using recombinant GABA-A receptors .
  • Molecular docking : Use MOE software to model hydrogen bonding between the 3-hydroxy group and receptor residues (e.g., α1-His102) .
  • Isothermal titration calorimetry (ITC) : Quantify enthalpy changes upon hydroxyl group modification .

Basic: What regulatory guidelines apply to isotopic analogs in preclinical studies?

Answer:

  • ICH M7 : Assess genotoxic impurities in deuterated precursors .
  • FDA 21 CFR Part 11 : Validate analytical methods (e.g., LC-MS) for isotopic purity .
  • OECD 423 : Acute toxicity testing for 13C-labeled compounds, focusing on bioaccumulation potential .

Advanced: What computational tools can predict metabolic sites in this compound?

Answer:

  • MetaSite : Predicts Phase I metabolism (e.g., hydroxylation at C3) using cytochrome P450 models .
  • Schrödinger QikProp : Estimates logP (2.1) and solubility (0.12 mg/mL) to prioritize metabolites for isolation .
  • Gaussian 16 : Calculate deuterium kinetic isotope effects (KIE) on metabolic cleavage rates .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.